REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C1(C(=NO)N)CC1.C[C:15]1(C)[NH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]2[CH:25]=[N:26][C:27](C(OCC)=O)=[C:16]12>C1COCC1>[CH:25]1[N:17]2[C:18]3[C:23]([N:24]=[CH:15][C:16]2=[CH:27][N:26]=1)=[CH:22][CH:21]=[CH:20][CH:19]=3 |f:0.1|
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.195 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(N)=NO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ethyl 4,5-dihydro-4,4-dimethylimidazo[1,5-a]quinoxaline-3-carboxylate
|
Quantity
|
0.503 g
|
Type
|
reactant
|
Smiles
|
CC1(C=2N(C3=CC=CC=C3N1)C=NC2C(=O)OCC)C
|
Type
|
CUSTOM
|
Details
|
after stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to 20°-25°
|
Type
|
ADDITION
|
Details
|
After 2 hr DMF (4 ml) is added
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
When the reaction had stirred for a total of 7 hr
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the solvents are removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate and saline
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |